molecular formula C17H19Cl2NO4 B1678449 (6-(Hydroxymethyl)-2-pyridyl)methyl 2-(4-chlorophenoxy)-2-methylpropionate hydrochloride CAS No. 21550-30-1

(6-(Hydroxymethyl)-2-pyridyl)methyl 2-(4-chlorophenoxy)-2-methylpropionate hydrochloride

Cat. No. B1678449
CAS RN: 21550-30-1
M. Wt: 372.2 g/mol
InChI Key: XVHPKZBGSLSNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pirifibrate is used in the treatment of hyperlipoproteinemia.

properties

CAS RN

21550-30-1

Product Name

(6-(Hydroxymethyl)-2-pyridyl)methyl 2-(4-chlorophenoxy)-2-methylpropionate hydrochloride

Molecular Formula

C17H19Cl2NO4

Molecular Weight

372.2 g/mol

IUPAC Name

[6-(hydroxymethyl)pyridin-2-yl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate;hydrochloride

InChI

InChI=1S/C17H18ClNO4.ClH/c1-17(2,23-15-8-6-12(18)7-9-15)16(21)22-11-14-5-3-4-13(10-20)19-14;/h3-9,20H,10-11H2,1-2H3;1H

InChI Key

XVHPKZBGSLSNOT-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OCC1=CC=CC(=N1)CO)OC2=CC=C(C=C2)Cl.Cl

Canonical SMILES

CC(C)(C(=O)OCC1=CC=CC(=N1)CO)OC2=CC=C(C=C2)Cl.Cl

Appearance

Solid powder

Other CAS RN

21550-30-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(6-(hydroxymethyl)-2-pyridyl)methyl-2-(4-chlorophenoxy)-2-methyl-propionate hydrochloride
Bratenol
EL-466
pirifibrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6-(Hydroxymethyl)-2-pyridyl)methyl 2-(4-chlorophenoxy)-2-methylpropionate hydrochloride
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(6-(Hydroxymethyl)-2-pyridyl)methyl 2-(4-chlorophenoxy)-2-methylpropionate hydrochloride
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(6-(Hydroxymethyl)-2-pyridyl)methyl 2-(4-chlorophenoxy)-2-methylpropionate hydrochloride
Reactant of Route 4
(6-(Hydroxymethyl)-2-pyridyl)methyl 2-(4-chlorophenoxy)-2-methylpropionate hydrochloride
Reactant of Route 5
(6-(Hydroxymethyl)-2-pyridyl)methyl 2-(4-chlorophenoxy)-2-methylpropionate hydrochloride
Reactant of Route 6
(6-(Hydroxymethyl)-2-pyridyl)methyl 2-(4-chlorophenoxy)-2-methylpropionate hydrochloride

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